molecular formula C13H12N2O2 B14271658 4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile CAS No. 164468-78-4

4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile

Cat. No.: B14271658
CAS No.: 164468-78-4
M. Wt: 228.25 g/mol
InChI Key: JOVKLBWLOULTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile is a chemical compound with a unique structure that includes an oxolane ring and two nitrile groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile typically involves the reaction of 4-hydroxybenzene-1,2-dicarbonitrile with oxolane-2-methanol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile groups.

    Substitution: The oxolane ring or benzene ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile exerts its effects involves interactions with specific molecular targets. The oxolane ring and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-[(oxolan-2-yl)methoxy]benzene-1-sulfonamide
  • 2-methyl-4-[(oxolan-2-yl)methoxy]benzene-1-sulfonyl chloride

Uniqueness

4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile is unique due to the presence of both an oxolane ring and two nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

164468-78-4

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

4-(oxolan-2-ylmethoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C13H12N2O2/c14-7-10-3-4-12(6-11(10)8-15)17-9-13-2-1-5-16-13/h3-4,6,13H,1-2,5,9H2

InChI Key

JOVKLBWLOULTSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC2=CC(=C(C=C2)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.